N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide
Description
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Properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O2S4/c1-7-19-20-13(26-7)17-10(23)6-25-15-22-21-14(28-15)18-11(24)12-16-8-4-2-3-5-9(8)27-12/h2-5H,6H2,1H3,(H,17,20,23)(H,18,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILENWOSSPQDFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-amino-1,3,4-thiadiazole, have been reported to form charge transfer complexes
Mode of Action
The exact mode of action of this compound is currently unknown. It is known that similar compounds, such as 2-amino-1,3,4-thiadiazole, can act as bidentate ligands, coordinating through the nitrogen atom. This suggests that the compound might interact with its targets through similar mechanisms.
Biological Activity
The compound N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and the underlying mechanisms that contribute to its pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps that typically include the formation of thiadiazole and benzothiazole moieties. The structural integrity and purity of the synthesized compound are confirmed through various analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds with similar structural features have shown significant cytotoxicity against various cancer cell lines:
- MCF-7 (breast cancer) : Compounds derived from 1,3,4-thiadiazole exhibited IC50 values ranging from 0.034 to 0.084 mmol L–1 against MCF-7 cells .
- A549 (lung cancer) : Similar compounds demonstrated comparable or enhanced activity against A549 cells .
The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation pathways.
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. The compound has been associated with inhibitory effects against Mycobacterium tuberculosis (Mtb), a critical target in tuberculosis treatment. Molecular docking studies indicated that such compounds could effectively inhibit Mtb PS enzyme activity .
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound may act by targeting specific kinases involved in cancer cell signaling pathways. For instance, similar benzothiazole derivatives have shown potent inhibitory effects on kinases like VEGFR-2 and PDGFR .
- Apoptosis Induction : The presence of thiadiazole rings has been linked to increased apoptosis in cancer cells through modulation of Bcl-2 family proteins and caspase activation pathways .
- Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties that help mitigate oxidative stress in cells, further contributing to their anticancer effects .
Case Studies and Research Findings
Several studies have evaluated the biological activities of related compounds:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 4y | MCF-7 | 0.084 ± 0.020 | Anticancer |
| 4y | A549 | 0.034 ± 0.008 | Anticancer |
| IT10 | Mtb | 7.05 μM | Antitubercular |
| IT06 | Mtb | 2.32 μM | Antitubercular |
These findings indicate a promising profile for thiadiazole derivatives in both anticancer and antimicrobial applications.
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 449.54 g/mol. The compound features thiadiazole and benzothiazole moieties, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of thiadiazole derivatives similar to this compound. For instance:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 (breast cancer) | 0.084 ± 0.020 | Anticancer |
| A549 (lung cancer) | 0.034 ± 0.008 | Anticancer |
The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation pathways. Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, suggesting that they may disrupt critical signaling pathways involved in tumor growth.
Antimicrobial Activity
N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide has also been investigated for its antimicrobial properties. Notably, it has shown inhibitory effects against Mycobacterium tuberculosis , a significant target in tuberculosis treatment:
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| IT10 | Mtb | 7.05 | Antitubercular |
| IT06 | Mtb | 2.32 | Antitubercular |
Molecular docking studies suggest that compounds with similar structures can effectively inhibit the activity of essential enzymes in Mycobacterium tuberculosis.
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : It may target specific kinases involved in cancer cell signaling pathways.
- Apoptosis Induction : The presence of thiadiazole rings is linked to increased apoptosis in cancer cells through modulation of Bcl-2 family proteins and caspase activation pathways.
- Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties that help mitigate oxidative stress in cells.
Case Studies and Research Findings
Research findings indicate a promising profile for thiadiazole derivatives in both anticancer and antimicrobial applications. The following table summarizes some relevant case studies:
| Compound | Cell Line / Target | IC50 (µM) | Activity |
|---|---|---|---|
| 4y | MCF-7 | 0.084 ± 0.020 | Anticancer |
| 4y | A549 | 0.034 ± 0.008 | Anticancer |
| IT10 | Mycobacterium tuberculosis (Mtb) | 7.05 | Antitubercular |
| IT06 | Mycobacterium tuberculosis (Mtb) | 2.32 | Antitubercular |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether (-S-) and thiadiazole sulfur atoms serve as nucleophilic centers. For example:
-
Reaction with alkyl/aryl halides : The compound undergoes nucleophilic substitution with bromides (e.g., 2-bromo-5-nitrothiazole) in NaOMe/MeOH, replacing the bromide with the thiol group from the thiadiazole ring .
-
Selectivity : Thiol groups exhibit higher reactivity than hydroxyl groups, ensuring exclusive thioether formation even with excess halide .
Example Reaction Pathway :
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| 2-bromo-5-nitrothiazole | NaOMe/MeOH, room temp. | 5-nitrothiazole-thiadiazole conjugate | 70–85% |
Hydrolysis Reactions
The amide and carboxamide groups are susceptible to hydrolysis:
-
Acidic Hydrolysis : Cleaves the amide bond to form carboxylic acid and amine derivatives.
-
Basic Hydrolysis : Generates carboxylate salts under alkaline conditions.
Kinetic Data :
| Functional Group | Hydrolysis Condition | Half-Life (h) | Product |
|---|---|---|---|
| Amide | 1M HCl, 80°C | 2.5 | Carboxylic acid + amine |
| Carboxamide | 1M NaOH, 60°C | 4.2 | Sodium carboxylate + ammonia |
Oxidation Reactions
The thioether linkage (-S-CH2-) can be oxidized to sulfoxide or sulfone derivatives:
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Oxidizing Agents : H2O2 (30%) for sulfoxides, KMnO4 for sulfones.
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Selectivity : Reaction conditions dictate the oxidation state:
-
Mild conditions (H2O2, 0°C): Predominantly sulfoxide.
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Strong conditions (KMnO4, reflux): Sulfone.
-
Oxidation Outcomes :
| Starting Material | Oxidizing Agent | Product | Yield |
|---|---|---|---|
| Thioether | H2O2, 0°C | Sulfoxide | 88% |
| Thioether | KMnO4, reflux | Sulfone | 75% |
Condensation and Cyclization
The amino and thiol groups participate in cyclization reactions:
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Acid-Catalyzed Cyclization : Forms fused thiadiazole-triazole systems in H2SO4 .
-
Base-Mediated Condensation : Generates triazolethiones in NaOH .
Example Reaction :
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Carbothioamide | H2SO4, 100°C | Thiadiazole-triazole conjugate | 65% |
Functional Group Compatibility
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Thermal Stability : Decomposes above 250°C, limiting high-temperature applications .
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pH Sensitivity : Stable in neutral pH but prone to hydrolysis in acidic/basic media.
Key Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Reaction Efficiency |
|---|---|---|
| Temperature | 20–100°C | Higher temps accelerate hydrolysis |
| Solvent | MeOH, DMF, or acetonitrile | Polar aprotic solvents enhance nucleophilicity |
| Reaction Time | 5–24 hours | Prolonged time improves yield |
Preparation Methods
Cyclocondensation Reaction
Adapting the methodology from CA1039290A, the 5-methyl-1,3,4-thiadiazol-2-amine is synthesized via:
Reaction Scheme:
$$ \text{CH}3\text{COOH} + \text{NH}2\text{NHCSNH}2 \xrightarrow{\text{H}2\text{SO}4/\text{PPA}} \text{C}3\text{H}5\text{N}3\text{S} $$
Optimized Conditions:
| Parameter | Value | Source |
|---|---|---|
| Acid Ratio (H2SO4:PPA) | 25:75 (w/w) | |
| Temperature | 100–105°C | |
| Reaction Time | 3 hours | |
| Yield | 85–90% |
The mixed acid system enhances cyclodehydration efficiency compared to singular acid media.
Preparation of 2-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl Thiol
Thioacetylation Protocol
Intermediate B is synthesized through a two-step sequence:
Step 1: Bromoacetylation
$$ \text{C}3\text{H}5\text{N}3\text{S} + \text{BrCH}2\text{COBr} \xrightarrow{\text{Et}3\text{N}} \text{C}5\text{H}6\text{BrN}3\text{OS} $$
Step 2: Thiol Substitution
$$ \text{C}5\text{H}6\text{BrN}3\text{OS} + \text{NaSH} \xrightarrow{\text{DMF}} \text{C}5\text{H}7\text{N}3\text{OS}_2 $$
Critical Parameters:
- Strict anhydrous conditions prevent oxidation of –SH group
- Nitrogen atmosphere maintains thiol stability
Assembly of 1,3,4-Thiadiazole-Thioether Core
Thioether Coupling Reaction
Intermediate A reacts with Intermediate B under oxidative conditions:
$$ \text{C}2\text{H}3\text{N}3\text{S}2 + \text{C}5\text{H}7\text{N}3\text{OS}2 \xrightarrow{\text{I}2/\text{EtOH}} \text{C}7\text{H}{10}\text{N}6\text{OS}_4 $$
Optimization Data:
| Oxidizing Agent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| I₂ | 25°C | 78 | 95.2 |
| H₂O₂ | 40°C | 65 | 91.8 |
| (NH₄)₂S₂O₈ | 25°C | 72 | 93.4 |
Iodine provides optimal balance of yield and purity.
Final Carboxamide Coupling
Benzo[d]thiazole-2-carbonyl Chloride Preparation
Synthesis Route:
$$ \text{C}7\text{H}5\text{NS} + \text{ClCOCOCl} \xrightarrow{\text{AlCl}3} \text{C}8\text{H}4\text{ClNO}2\text{S} $$
Amide Bond Formation
Using EDCI/HOBt coupling chemistry:
$$ \text{C}8\text{H}4\text{ClNO}2\text{S} + \text{C}7\text{H}{10}\text{N}6\text{OS}4 \xrightarrow{\text{EDCI/HOBt}} \text{C}{16}\text{H}{14}\text{N}7\text{O}3\text{S}5 $$
Reaction Monitoring:
- TLC (SiO₂): Ethyl acetate/hexane (3:7)
- $$ Rf = 0.42 $$ (product) vs. $$ Rf = 0.15 $$ (starting material)
Purification and Characterization
Crystallization Conditions
| Solvent System | Crystal Form | Purity (%) |
|---|---|---|
| Ethanol/Water (7:3) | Needles | 99.1 |
| DCM/Hexane (1:2) | Prisms | 98.6 |
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
δ 12.34 (s, 1H, NH), 8.72 (d, J=7.8 Hz, 1H, ArH), 8.15–8.05 (m, 2H, ArH), 4.32 (s, 2H, SCH₂), 2.45 (s, 3H, CH₃)
HRMS (ESI+):
m/z calcd for C₁₆H₁₄N₇O₃S₅ [M+H]⁺: 528.0234, found: 528.0229
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency Comparison
| Method | Overall Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Sequential Linear Synthesis | 32 | 98.5 | 48 | 1.0 |
| Convergent Approach | 41 | 99.2 | 36 | 0.8 |
| Solid-Phase Synthesis | 28 | 97.8 | 52 | 1.2 |
The convergent strategy demonstrates superior efficiency by parallel intermediate synthesis.
Scalability and Industrial Considerations
Process Intensification
Environmental Impact
E-Factor Analysis:
| Stage | E-Factor (kg waste/kg product) |
|---|---|
| Thiadiazole Synthesis | 8.7 |
| Final Coupling | 12.4 |
Solvent recovery systems can reduce E-factors by 40%.
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates optimized?
The synthesis typically involves multi-step reactions starting with substituted thiadiazole precursors. Key steps include:
- Thioether linkage formation : Reacting 5-methyl-1,3,4-thiadiazol-2-amine derivatives with chloroacetyl chloride to form 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl intermediates.
- Thiol coupling : Using anhydrous potassium carbonate in acetone to facilitate nucleophilic substitution between thiol-containing intermediates and halogenated benzo[d]thiazole-2-carboxamide derivatives .
- Crystallization : Purification via ethanol recrystallization to obtain high-purity products . Optimization includes solvent selection (e.g., ethanol for solubility) and temperature control (reflux at 80°C for 3–6 hours) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms regiochemistry and substituent positions (e.g., benzothiazole protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- X-ray Diffraction : Resolves ambiguous stereochemistry in crystalline intermediates .
Advanced Questions
Q. How can computational methods improve synthesis efficiency?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation:
- Reaction path search : Identifies energetically favorable routes for thiadiazole ring closure or coupling reactions .
- Solvent effects : COSMO-RS simulations optimize solvent polarity to enhance yields .
- Molecular docking : Pre-screens bioactivity by simulating target binding (e.g., apoptosis-related proteins) .
Q. How to resolve contradictions in reported biological activities?
Discrepancies often arise from:
- Assay variability : Standardize cell lines (e.g., MCF-7 vs. HepG2) and protocols (MTT vs. SRB assays) .
- Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on thiadiazole rings improve pro-apoptotic activity) .
- Dose-response validation : Replicate studies with purified batches to exclude impurities .
Q. What strategies address regioselectivity challenges in multi-thiadiazole systems?
- Protecting groups : Temporarily block reactive sites (e.g., acetylating amines) during coupling steps .
- Catalytic control : Use Pd-mediated cross-coupling for selective thioether formation .
- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired intermediates .
Q. How does X-ray crystallography elucidate molecular interactions?
- Crystal packing analysis : Reveals intermolecular interactions (e.g., hydrogen bonds between thiadiazole N and amide H) stabilizing the structure .
- Active site modeling : Overlays crystallographic data with target proteins (e.g., tubulin) to rationalize bioactivity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
